6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used as a reagent to produce protease inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 .Scientific Research Applications
Stereoselective Cyclizations
Research by Li and Ferreira (2003) discusses the cyclodimerization of stilbene derivatives under acidic conditions leading to rotationally restricted tetrahydronaphthalenes. Nucleophilic additions followed by intramolecular cyclizations yield dihydrobenzofuran derivatives, showcasing the compound's role in stereoselective cyclizations mimicking natural stilbene oligomerization processes (Li & Ferreira, 2003).
Synthesis of Tachykinin Receptor Antagonists
Ashworth et al. (2003) developed a new synthetic route for 3-Cyano-1-naphthalenecarboxylic acid, a crucial intermediate in tachykinin receptor antagonist manufacturing. The synthesis involves establishing a 1,3-substitution pattern on naphthalene, highlighting its importance in pharmaceutical manufacturing (Ashworth et al., 2003).
Mimicking Biological Activity
Schüler, Görls, and Boland (2001) describe the synthesis of 6-substituted indanoyl isoleucine conjugates from tetrahydronaphthalene, which mimic the biological activity of coronatine, indicating potential applications in plant biology and agriculture (Schüler, Görls, & Boland, 2001).
Antithromboxane Therapies
Wang et al. (2014) synthesized derivatives of tetrahydronaphthalene that act as potent thromboxane A2 receptor antagonists. These compounds may offer new leads for developing antithromboxane therapies, highlighting its potential in cardiovascular disease treatment (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown. As research progresses, we can expect to gain more insight into the downstream effects of this compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are not yet known. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects .
Result of Action
The molecular and cellular effects of This compound Understanding these effects will be key to determining the potential therapeutic applications of this compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Properties
IUPAC Name |
6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h4-6,11H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBSQLMYARRFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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